7-Oxodehydroabietinol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 7-Oxodehydroabietinol involves complex chemical reactions. For instance, the synthesis of related bicyclic systems like 7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane has been achieved through a two-step process from readily available materials, with the products' stereochemistry deduced by NMR spectroscopy and epimerisation studies (Brown et al., 1977). This approach highlights the challenges and strategies in synthesizing complex bicyclic structures.
Molecular Structure Analysis
The molecular structure of compounds akin to 7-Oxodehydroabietinol showcases significant complexity, often involving bicyclic frameworks. Studies on similar structures, such as 7-oxabicyclo[2.2.1]heptanes, reveal the importance of stereochemistry and the potential for creating a wide chemodiversity in a highly stereoselective manner, as demonstrated in the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane derivatives (Francisco et al., 2003).
Chemical Reactions and Properties
The chemical behavior of 7-Oxodehydroabietinol-like compounds involves a variety of reactions, including haptenation, where a compound conjugates with proteins, potentially leading to immune responses. For example, the conjugation of lysine to 7-oxodehydroabietic acid, a closely related compound, suggests a mechanism for allergic contact dermatitis (Smith et al., 1999).
Physical Properties Analysis
The physical properties of such compounds are essential for understanding their behavior in different environments, including solubility, melting points, and stability. However, specific details on the physical properties of 7-Oxodehydroabietinol are scarce in the literature, emphasizing the need for further research.
Chemical Properties Analysis
The chemical properties, including reactivity, potential for conjugation, and interactions with other molecules, are crucial for the application of these compounds. The conjugation mechanism of 7-oxodehydroabietic acid with lysine, forming a Schiff base linkage, illustrates the compound's reactivity and potential interactions within biological systems (Smith et al., 1999).
Scientific Research Applications
Drug Research : 7-Oxodehydroabietinol is utilized in drug research for identifying the most effective targets for future medicines, thus expanding treatment options (Drews, 2000).
Study of Oxaliplatin-Induced Peripheral Neurotoxicity : This compound is used in researching oxaliplatin-induced peripheral neurotoxicity, a common side effect of the chemotherapy drug (Kang, Tian, Xu, & Chen, 2020).
Allergic Contact Dermatitis and Occupational Asthma : 7-oxodehydroabietic acid may play a role in allergic contact dermatitis and occupational asthma from exposure to resin acid solids and aerosols (Smith, Bowerbank, Savage, Drown, Lee, Alexander, Jederberg, & Still, 1999).
Steroid and Lipid Parameter Improvement in Elderly Men : The application of 7-oxo-DHEA gel has been found to improve steroid and lipid parameters in elderly men, potentially benefiting their health (Šulcová, Hill, Masek, Češka, Novácek, Hampl, & Stárka, 2001).
Cancer Treatment Potential : There is potential in cancer treatment due to its anti-proliferative properties and effects on glioblastoma cells (de Weille, Fabre, Gaven, & Bakalara, 2013).
Active Derivative of Dehydroepiandrosterone : As a more active derivative of dehydroepiandrosterone, it is devoid of adverse side effects in rats, monkeys, and humans (Marwah, Marwah, Kneer, & Lardy, 2001).
Moderate Cytotoxicity Against Human Lung Carcinoma Cell Line : 7-Oxodehydroabietinol demonstrated moderate cytotoxicity against a human lung carcinoma cell line, indicating its potential in cancer research (Georges, Legault, Lavoie, Grenon, & Pichette, 2012).
Safety And Hazards
properties
IUPAC Name |
(1R,4aS,10aR)-1-(hydroxymethyl)-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-13(2)14-6-7-16-15(10-14)17(22)11-18-19(3,12-21)8-5-9-20(16,18)4/h6-7,10,13,18,21H,5,8-9,11-12H2,1-4H3/t18-,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZSMDYEVUSNJM-SLFFLAALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319035 | |
Record name | 7-Oxodehydroabietinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901319035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxodehydroabietinol | |
CAS RN |
33980-71-1 | |
Record name | 7-Oxodehydroabietinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33980-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Oxodehydroabietinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901319035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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